molecular formula C23H19ClFN3O2 B5039611 (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione

(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B5039611
M. Wt: 423.9 g/mol
InChI Key: DGQGUJJPFWSMSY-MTJSOVHGSA-N
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Description

(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound featuring a unique structure that combines a pyrrole ring, an imidazolidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and imidazolidine precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in various applications, from electronics to coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O2/c1-14-11-17(15(2)28(14)20-9-5-18(24)6-10-20)12-21-22(29)27(23(30)26-21)13-16-3-7-19(25)8-4-16/h3-12H,13H2,1-2H3,(H,26,30)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGUJJPFWSMSY-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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